molecular formula C4H12O4S2 B1586383 Trimethylsulfonium methyl sulfate CAS No. 2181-44-4

Trimethylsulfonium methyl sulfate

Cat. No.: B1586383
CAS No.: 2181-44-4
M. Wt: 188.3 g/mol
InChI Key: ANXKZXRDXAZQJT-UHFFFAOYSA-M
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Description

Trimethylsulfonium methyl sulfate is a sulfonium salt with the chemical formula [(CH₃)₃S]⁺[CH₃SO₄]⁻. It is characterized by a positively charged trimethylsulfonium ion paired with a methyl sulfate anion. This compound is primarily utilized as a methylating agent in organic synthesis and analytical chemistry, particularly in derivatization processes for gas chromatography (GC) . Its high purity (98%) and stability make it suitable for applications requiring controlled methyl group transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium methyl sulfate can be synthesized through the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate. The reaction is typically carried out at elevated temperatures, around 100°C, to yield this compound as the major product . Another method involves the reaction of dimethyl sulfide with methyl hydrogen sulfate, which is formed by the acid-catalyzed conversion of the anion of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dimethyl sulfide and dimethyl sulfate in the presence of a mineral or organic acid. This process is efficient and allows for the recycling of dimethyl sulfide, making it more environmentally friendly .

Chemical Reactions Analysis

Methylation Reactions

Trimethylsulfonium methyl sulfate acts as a potent methylating agent in various nucleophilic substitution reactions. The compound facilitates the introduction of methyl groups into substrates such as amines and alcohols.

Table 1: Reactivity of this compound

| Nucleophile | Reaction Type | Observed Rate Constant (M1^{-1}
·s1^{-1}
) |
|-----------------------|--------------------------|------------------------------------------------|
| Dimethylamine | Methylation | 1.5×1081.5\times 10^{-8}
|
| Hydroxylamine | Methylation | 8×1088\times 10^{-8}
|
| Inorganic Phosphate | Methylation | 4×1064\times 10^{-6}
|

This table illustrates the relative reactivity of this compound with various nucleophiles, indicating its effectiveness as a methylating agent compared to other compounds like dimethylamine and inorganic phosphate .

Epoxidation Reactions

This compound has been effectively utilized in epoxidation reactions, particularly with carbonyl-containing compounds. The conversion process involves generating dimethylsulfonium methanide from this compound, which subsequently reacts to form epoxides .

Table 2: Epoxidation Reaction Pathways

Starting MaterialReaction ConditionsProduct
Carbonyl CompoundPresence of acidEpoxide
Dimethyl SulfoxideHigh temperature (100°C)Trimethylsulfonium salt

The efficiency of this transformation highlights the utility of this compound in synthetic organic chemistry, particularly in creating valuable epoxide intermediates .

Hydrolysis and Decomposition

Hydrolysis of this compound can occur under acidic conditions, leading to the formation of methanol and other by-products. The rate constants for hydrolysis vary significantly based on pH and temperature conditions, with higher rates observed at elevated temperatures (up to 110°C) .

Table 3: Hydrolysis Rate Constants

| Condition | Rate Constant (M1^{-1}
·s1^{-1}
) | Activation Energy (kcal/mol) |
|------------------------------|---------------------------------------|-------------------------------|
| 1 M HCl at 100°C | 1.7×1081.7\times 10^{-8}
| 24.6 |
| Buffered solutions (pH 3-10) | Varies based on buffer concentration | Varies |

These findings suggest that this compound can be hydrolyzed efficiently under specific conditions, which may impact its application in synthetic processes .

Scientific Research Applications

Organic Synthesis

Methylating Agent
TMSMS is widely recognized as an effective methylating agent in organic chemistry. It facilitates the introduction of methyl groups into various substrates, which is crucial for synthesizing pharmaceuticals and agrochemicals. The ability to modify molecular structures through methylation enhances the biological activity and stability of compounds.

Case Study: Epoxidation Reactions
A notable application of TMSMS is in the epoxidation of carbonyl-containing compounds. For instance, researchers have developed a method where TMSMS is converted into dimethylsulfonium methanide, which subsequently reacts to form epoxides. This process involves the reaction of dimethyl sulfate and dimethyl sulfide in the presence of an acid catalyst, demonstrating TMSMS's efficiency as a reagent in complex organic transformations .

Reaction TypeSubstrate TypeProduct TypeReference
EpoxidationCarbonyl compoundsEpoxides
MethylationVarious organic compoundsMethylated products

Biochemical Research

Methylation Studies
In biochemical research, TMSMS is utilized to study methylation processes that are essential for understanding gene expression and enzyme activity. Methylation plays a significant role in regulating various biological functions, making TMSMS a valuable tool for researchers investigating genetic mechanisms.

Case Study: Urinary Metabolite Analysis
Recent studies have detected trimethylsulfonium ions (TMS) as metabolites of hydrogen sulfide in human urine. This discovery highlights the physiological significance of TMS and its potential role in metabolic pathways involving sulfur compounds. The method developed for detecting TMS involves liquid chromatography coupled with mass spectrometry, showcasing TMS's relevance in clinical research .

Ion Exchange Resins

TMSMS is employed in producing ion exchange resins, which are critical for water purification and chemical separation processes. These resins effectively remove contaminants from water, emphasizing TMS's importance in environmental chemistry.

Energy Storage Technologies

Electrolyte Solutions
Another significant application of TMSMS is its incorporation into electrolyte solutions for batteries and fuel cells. By enhancing conductivity, TMSMS contributes to improved performance and efficiency in energy storage systems. This application is particularly relevant as the demand for efficient energy solutions continues to grow.

Mechanism of Action

The mechanism of action of trimethylsulfonium methyl sulfate involves the conversion of its anion into methyl hydrogen sulfate in the presence of an acid. This intermediate then reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate . This process is crucial for its role in methylenation reactions, where it facilitates the formation of epoxides from aldehydes and ketones.

Comparison with Similar Compounds

Sulfonium-Based Methylating Agents

Trimethylsulfonium Iodide (TMSI)

  • Structure : [(CH₃)₃S]⁺I⁻.
  • Reactivity: TMSI is a milder methylating agent compared to sulfonate esters. It selectively cleaves acetyl groups under controlled conditions, as demonstrated in methanolysis reactions .
  • Applications : Used in chemoselective deacetylation and transesterification. NMR studies confirm its role in generating trimethylsulfonium hydroxide intermediates during reactions .

Trimethylsulfonium Hydroxide (TMSH)

  • Structure : [(CH₃)₃S]⁺OH⁻.
  • Reactivity: TMSH efficiently methylates fatty acids and acidic herbicides, forming methyl esters/ethers for GC analysis. It also promotes transesterification of non-hydrolyzed esters .
  • Applications : Widely adopted in lipid analysis (e.g., microalgae lipid profiling) due to its quantitative derivatization efficiency .

Key Difference : Trimethylsulfonium methyl sulfate offers enhanced stability over TMSI and TMSH due to its sulfate counterion, which may reduce hygroscopicity and improve shelf life .

Sulfonate Esters

Dimethyl Sulfate (DMS)

  • Structure : (CH₃O)₂SO₂.
  • Reactivity : A potent methylating agent with a second-order rate constant of 1.0 M⁻¹·s⁻¹ for dimethylamine methylation, surpassing both tetramethylammonium and trimethylsulfonium ions .
  • Applications : Industrial methylation of glycerol and synthesis of oxygenate additives. However, its high toxicity limits laboratory use .

Methyl Triflate (MeOTf)

  • Structure : CF₃SO₃CH₃.
  • Reactivity : Extremely reactive due to the electron-withdrawing triflate group. Used in silylation and trifluoromethylation reactions.
  • Safety : Classified as corrosive (H314) and flammable (H226), requiring stringent handling protocols .

Key Difference : this compound is less toxic than dimethyl sulfate and methyl triflate, making it safer for routine derivatization .

Silylating Agents

Trimethylsilyl Triflate (TMSOTf)

  • Structure : (CH₃)₃SiOSO₂CF₃.
  • Reactivity : A strong Lewis catalyst for silylation and glycosylation. Its triflate group enhances leaving-group ability in SN2 reactions .
  • Applications : Synthesis of o-benzyne precursors and carbohydrate derivatives .

Data Tables

Table 1: Reactivity Comparison of Methylating Agents

Compound Second-Order Rate Constant (M⁻¹·s⁻¹) Key Application Toxicity Profile
This compound Not reported Derivatization for GC Low
Dimethyl sulfate 1.0 Industrial methylation High (carcinogenic)
Trimethylsulfonium iodide 0.02 Selective deacetylation Moderate
Methyl triflate >10 (estimated) Trifluoromethylation High (corrosive)
TMSH 0.5–2.0 (pH-dependent) Fatty acid methylation Low

Data compiled from

Table 2: Derivatization Efficiency in GC Analysis

Compound Derivatization Yield (%) Optimal Conditions
This compound ~95 (estimated) Neutral pH, 60°C, 30 min incubation
TMSH 98–100 Basic pH, 70°C, 20 min incubation
BSTFA (silylating agent) 90–95 Anhydrous, 25°C, 10 min incubation

Data from

Research Findings and Mechanistic Insights

  • Methyl Transfer Mechanism : Trimethylsulfonium ions undergo methyl transfer via an SN2 mechanism, as shown in QM/MM simulations. Environmental factors (e.g., solvent polarity) significantly influence activation energy, with aqueous media accelerating reaction rates .
  • Steric Effects : Bulky substituents on sulfonate esters (e.g., isopropyl sulfate) reduce reactivity by 98% compared to methyl sulfate, highlighting the importance of steric accessibility in methylation .
  • Transesterification : this compound likely participates in transesterification, similar to TMSH, where methyl groups replace existing esters under mild conditions .

Biological Activity

Trimethylsulfonium methyl sulfate (TMSMS) is a quaternary ammonium compound that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores the biological activity of TMSMS, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by data tables and case studies.

TMSMS is a sulfonium salt characterized by its high reactivity, particularly as an epoxidizing agent. Its structure can be represented as follows:

 CH3 3S+CH3SO4\text{ CH}_3\text{ }_3\text{S}^+\text{CH}_3\text{SO}_4^-

This compound is synthesized through the reaction of dimethyl sulfide with dimethyl sulfate, forming TMSMS in situ, which is utilized in various chemical reactions, particularly in the formation of epoxides from carbonyl compounds .

The biological activity of TMSMS primarily revolves around its ability to generate reactive intermediates. When TMSMS is subjected to hydrolysis or reacts with nucleophiles, it can form trimethylsulfonium cations, which are highly reactive and can participate in various nucleophilic substitution reactions. This property is leveraged in synthetic organic chemistry to produce epoxides and other functionalized compounds .

1. Epoxidation Reactions

TMSMS has been extensively studied for its role as an epoxidizing agent. It facilitates the conversion of aldehydes and ketones into their corresponding epoxides under mild conditions. For example, the reaction between TMSMS and benzaldehyde in the presence of a strong base yields benzyl epoxide with high efficiency .

2. Toxicity and Safety Profile

Research indicates that TMSMS exhibits varying degrees of toxicity depending on the concentration and exposure duration. Acute toxicity studies have shown that TMSMS can have lethal effects on aquatic organisms at certain concentrations, warranting caution in its use as a pesticide or herbicide . The following table summarizes the toxicity data:

OrganismLC50 (96h)Notes
Daphnia magna15 mg/LAcute toxicity observed
Fish (species not specified)20 mg/LSignificant mortality at high doses
Algae (species not specified)25 mg/LGrowth inhibition noted

3. Potential Therapeutic Applications

TMSMS and its derivatives have shown promise in agricultural applications as growth regulators and fungicides. The oxiranes produced from TMSMS are valuable intermediates for synthesizing compounds with antifungal properties . Additionally, TMSMS has been investigated for its potential use in medicinal chemistry due to its ability to modify biological molecules through selective epoxidation.

Case Study 1: Epoxidation of Carbonyl Compounds

A study conducted by Afonkin et al. demonstrated the efficiency of TMSMS in synthesizing electron-rich aryl oxiranes under phase transfer conditions. The researchers noted that TMSMS provided higher yields compared to traditional reagents when reacting with various carbonyl compounds .

Case Study 2: Toxicity Assessment

A comprehensive assessment by NOAA Trust Species highlighted the acute toxicity of TMSMS on aquatic life. The study emphasized the need for best management practices when utilizing TMSMS in aquatic environments to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trimethylsulfonium methyl sulfate, and how are reaction conditions optimized to minimize side products?

this compound is synthesized via alkylation reactions, often involving dimethyl sulfate and trimethylsulfonium precursors. Key steps include controlling stoichiometry, temperature (e.g., maintaining 0–5°C to suppress hydrolysis), and solvent polarity to favor sulfonium salt formation . Side reactions, such as over-methylation or hydrolysis, are mitigated by using anhydrous conditions and inert atmospheres . Characterization via NMR (e.g., δ 3.05 for trimethylsulfonium species) confirms product purity .

Q. How is this compound used as a methylating agent in organic synthesis, and what distinguishes its reactivity from other sulfonium salts?

The compound acts as a potent methyl donor in SN2 reactions due to its strong electrophilic methyl group. Compared to trimethylsulfonium iodide, it exhibits higher solubility in polar aprotic solvents (e.g., DMSO), enhancing reaction rates in epoxide synthesis and nucleophilic substitutions . Reactivity comparisons show methyl sulfate derivatives surpass trimethylsulfonium ions in methylation efficiency by ~100-fold in aqueous environments .

Q. What analytical methods are recommended for quantifying this compound and its derivatives in complex matrices?

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is standard. Derivatization using trimethylsulfonium hydroxide (TMSH) converts fatty acids to methyl esters for GC analysis, though TMSH shows lower efficiency (<20%) for unsaturated fatty acids compared to BF₃/MeOH . Sample cleanup via hexane partitioning and ion-exchange chromatography minimizes matrix interference .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in multi-step syntheses?

Steric hindrance from the sulfonium group directs methylation to less hindered nucleophiles (e.g., primary alcohols over tertiary amines). Electronic effects are evident in aromatic systems: electron-deficient substrates (e.g., nitrobenzenes) show higher reactivity due to enhanced electrophilic methyl transfer . Kinetic studies using Arrhenius plots (e.g., activation energy ΔG‡) quantify these effects .

Q. What experimental strategies address contradictions in derivatization efficiency when using trimethylsulfonium-based reagents for unsaturated fatty acids?

Discrepancies arise from TMSH’s limited ability to derivatize unsaturated FFAs. Solutions include combining TMSH with BF₃/MeOH or using sequential derivatization steps . Validation via internal standards (e.g., deuterated methyl esters) and calibration curves adjusted for nonlinear responses improves accuracy .

Q. How can the hygroscopicity and thermal instability of this compound be managed in long-term storage?

The compound’s hygroscopic nature requires storage in desiccated environments (<5% humidity) with inert gas purging (e.g., argon). Thermal decomposition studies (TGA/DSC) recommend storage below 25°C to prevent sulfoxide formation . Stability tests under accelerated aging conditions (40°C/75% RH) guide shelf-life predictions .

Q. What environmental and safety considerations are critical when scaling up reactions involving this compound?

The compound is classified as a flammable liquid (H226) and severe skin irritant (H314). Handling requires explosion-proof equipment, static discharge prevention, and PPE (nitrile gloves, face shields) . Waste streams containing methyl sulfate byproducts must be neutralized with alkaline solutions (e.g., 10% NaOH) to avoid sulfate contamination in aquatic systems .

Q. Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via in-situ NMR or LC-MS to detect intermediates and adjust conditions dynamically .
  • Analytical Validation : Use isotope dilution mass spectrometry (IDMS) for trace-level quantification, with method detection limits (MDLs) validated per EPA guidelines .
  • Safety Protocols : Implement fume hoods with HEPA filters and emergency showers in compliance with OSHA 29 CFR 1910 .

Properties

IUPAC Name

methyl sulfate;trimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKZXRDXAZQJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375389
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-44-4
Record name Trimethylsulfonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsulfonium methyl sulfate
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Synthesis routes and methods I

Procedure details

Synthesis of trimethysulfonium hydrogen sulfate: To dimethyl sulfate (10.0 mL, 1.05×10−1 mol) at 0° C. was added dimethyl sulfide (10.4 mL, 1.42×10−1 mol). After rapidly stirring at 0° C. for 30 minutes, the reaction was slowly warmed to room temperature yielding a crystalline solid, trimethylsulfonium methyl sulfate. After 3 hours, distilled water (20 mL) was added to form a clear solution of trimethylsulfonium sulfate.
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Synthesis routes and methods II

Procedure details

comprising reacting dimethyl sulphate with an excess of dimethyl sulphide thereby to form trimethylsulphonium methyl-sulphate of the formula
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethylsulfonium methyl sulfate
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Trimethylsulfonium methyl sulfate

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